molecular formula C14H13N5O2 B4470858 N-(Furan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide

N-(Furan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide

Cat. No.: B4470858
M. Wt: 283.29 g/mol
InChI Key: TZFLMOWPHSJQAF-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide is a synthetic organic compound that features a furan ring, a pyridine ring, and a triazole ring. These heterocyclic structures are often found in compounds with significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Furan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Attachment of the pyridine ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.

    Introduction of the furan ring: This can be done through a Friedel-Crafts acylation or alkylation reaction.

    Final assembly: The final step would involve the formation of the acetamide linkage, possibly through an amidation reaction.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions could target the triazole or pyridine rings, potentially leading to partially or fully saturated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield furanones, while reduction could produce dihydro derivatives.

Scientific Research Applications

N-(Furan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: Use in the synthesis of materials with specific properties, like polymers or dyes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets like enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(Furan-2-ylmethyl)-2-[5-(pyridin-2-yl)-1,2,4-triazol-3-yl]acetamide
  • N-(Thiophen-2-ylmethyl)-2-[5-(pyridin-2-yl)-1,2,4-triazol-3-yl]acetamide
  • N-(Furan-2-ylmethyl)-2-[5-(pyridin-3-yl)-1,2,4-triazol-3-yl]acetamide

Uniqueness

The uniqueness of N-(Furan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide lies in its specific combination of heterocyclic rings, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c20-13(16-9-10-4-3-7-21-10)8-12-17-14(19-18-12)11-5-1-2-6-15-11/h1-7H,8-9H2,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFLMOWPHSJQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NNC(=N2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(Furan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide
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N-(Furan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide
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N-(Furan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide
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N-(Furan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide
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N-(Furan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide
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N-(Furan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide

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